4-(5-chloro-1H-indol-7-yl)butan-2-one
Description
4-(5-Chloro-1H-indol-7-yl)butan-2-one is a ketone derivative featuring a butan-2-one backbone substituted at the 4-position with a 5-chloroindol-7-yl group. This compound combines the aromatic indole scaffold—a heterocyclic structure with a benzene fused to a pyrrole ring—with a chlorine substituent at the 5-position and a ketone functional group. The indole moiety is known for its biological relevance, particularly in neurotransmitter systems (e.g., serotonin) and drug discovery. The chlorine atom enhances lipophilicity and may influence metabolic stability and binding interactions.
Properties
Molecular Formula |
C12H12ClNO |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
4-(5-chloro-1H-indol-7-yl)butan-2-one |
InChI |
InChI=1S/C12H12ClNO/c1-8(15)2-3-9-6-11(13)7-10-4-5-14-12(9)10/h4-7,14H,2-3H2,1H3 |
InChI Key |
NZDMWOYAQKFQHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=C2C(=CC(=C1)Cl)C=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloro-1H-indol-7-yl)butan-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The reaction involves the condensation of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst. For this specific compound, the starting materials would include 5-chloro-2-nitrobenzaldehyde and butan-2-one. The reaction is carried out under reflux conditions with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(5-chloro-1H-indol-7-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-chloro-1H-indol-7-yl)butan-2-one involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The following compounds share the butan-2-one core but differ in substituents, leading to distinct physicochemical and biological profiles:
Raspberry Ketone (4-(4-Hydroxyphenyl)butan-2-one)
- Substituent : 4-Hydroxyphenyl group.
- Key Features: Polar due to the hydroxyl group, enhancing water solubility compared to non-polar analogs.
- Applications : Widely used in fragrances and food flavorings. The International Fragrance Association (IFRA) regulates its safe use in consumer products .
- Safety : IFRA recommends concentration limits based on dermal sensitization risks .
4-(p-Tolyl)butan-2-one (4-(4-Methylphenyl)butan-2-one)
- Substituent : 4-Methylphenyl group.
- Key Features : Increased hydrophobicity due to the methyl group, favoring industrial applications (e.g., solvents or intermediates).
- Regulatory Status: No specific safety data noted in the evidence.
Zingerone (4-(4-Hydroxy-3-methoxyphenyl)butan-2-one)
- Substituent : 4-Hydroxy-3-methoxyphenyl group.
- Key Features : Antioxidant properties; naturally occurring in ginger.
- Applications : Food additive and medicinal agent, generally recognized as safe (GRAS) .
Indole Derivatives (e.g., N-(5-(1H-indol-2-yl)-2-methoxyphenyl) sulfamoyl carbamate)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
